molecular formula C42H92N10O34S5 B14802595 Netilmicin (sulfate)

Netilmicin (sulfate)

Cat. No.: B14802595
M. Wt: 1441.6 g/mol
InChI Key: AGFWIZQEWFGATK-PNVUIJMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomycin. It is primarily used to treat serious bacterial infections, particularly those caused by Gram-negative bacteria. Netilmicin sulfate is known for its broad-spectrum antibacterial activity and is often used in cases where other antibiotics, such as gentamicin, are ineffective due to resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Netilmicin sulfate is synthesized through the semisynthetic modification of sisomycin. The process involves the ethylation of sisomycin to produce 1-N-ethylsisomicin, which is then converted to netilmicin sulfate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired chemical modifications .

Industrial Production Methods: The industrial production of netilmicin sulfate involves several steps:

Chemical Reactions Analysis

Types of Reactions: Netilmicin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of netilmicin, which may have altered antibacterial properties or reduced toxicity.

Scientific Research Applications

Netilmicin sulfate has a wide range of scientific research applications:

Mechanism of Action

Netilmicin sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and the acceptor tRNA site, ultimately inhibiting protein synthesis in susceptible bacteria. The bactericidal effect of netilmicin sulfate is primarily due to its ability to disrupt the production of essential proteins, leading to bacterial cell death .

Comparison with Similar Compounds

Netilmicin sulfate is often compared to other aminoglycoside antibiotics such as gentamicin, tobramycin, and amikacin:

Conclusion

Netilmicin sulfate is a valuable aminoglycoside antibiotic with broad-spectrum antibacterial activity Its unique properties, including reduced toxicity and effectiveness against resistant strains, make it an important tool in the treatment of serious bacterial infections

Properties

Molecular Formula

C42H92N10O34S5

Molecular Weight

1441.6 g/mol

IUPAC Name

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-;;;;;/m00...../s1

InChI Key

AGFWIZQEWFGATK-PNVUIJMJSA-N

Isomeric SMILES

CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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